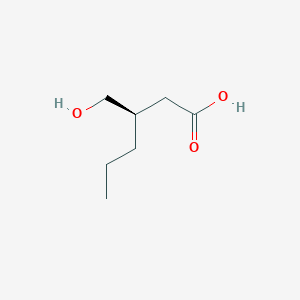
(R)-3-(Hydroxymethyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Hydroxymethyl)hexanoic acid is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Hydroxymethyl)hexanoic acid can be achieved through several methods. One common approach involves the reduction of the corresponding keto acid using a chiral catalyst to ensure the correct stereochemistry. Another method includes the use of enzymatic processes that selectively produce the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-3-(Hydroxymethyl)hexanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure hydrogenation reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: ®-3-(Hydroxymethyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Produces 3-(carboxymethyl)hexanoic acid.
Reduction: Produces 3-(hydroxymethyl)hexanol.
Substitution: Produces various substituted hexanoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
®-3-(Hydroxymethyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-(Hydroxymethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Hexanoic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxyhexanoic acid: Similar structure but differs in the position of the hydroxyl group.
Adipic acid: A dicarboxylic acid with similar industrial applications but different chemical properties.
Properties
CAS No. |
2096999-79-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(3R)-3-(hydroxymethyl)hexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-2-3-6(5-8)4-7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI Key |
RCEHLBBNNJCSDL-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)O)CO |
Canonical SMILES |
CCCC(CC(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



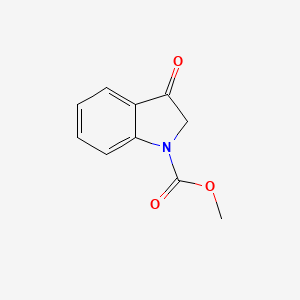
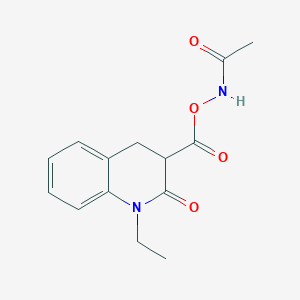
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)

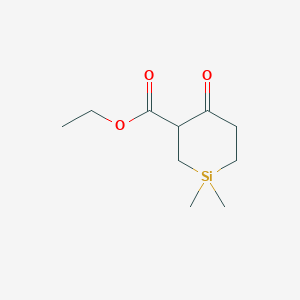

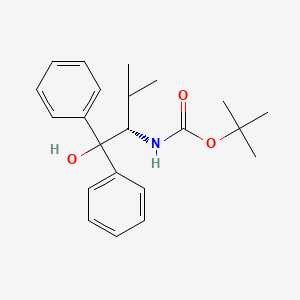



![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)


